molecular formula C8H7ClN2O3 B11805668 2-Chloro-5-cyclopropoxy-3-nitropyridine

2-Chloro-5-cyclopropoxy-3-nitropyridine

Cat. No.: B11805668
M. Wt: 214.60 g/mol
InChI Key: JCGZHKRVCRJHHY-UHFFFAOYSA-N
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Description

2-Chloro-5-cyclopropoxy-3-nitropyridine is a chemical compound with the molecular formula C8H7ClN2O3 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position, a cyclopropoxy group at the 5-position, and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyclopropoxy-3-nitropyridine typically involves the nitration of 2-chloro-5-cyclopropoxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes to enhance yield and safety. The use of advanced reactors and controlled reaction conditions helps in achieving high purity and consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyclopropoxy-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-cyclopropoxy-3-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclopropoxy-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-cyclopropoxy-3-nitropyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

2-chloro-5-cyclopropyloxy-3-nitropyridine

InChI

InChI=1S/C8H7ClN2O3/c9-8-7(11(12)13)3-6(4-10-8)14-5-1-2-5/h3-5H,1-2H2

InChI Key

JCGZHKRVCRJHHY-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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